

# 4-Methoxyphenylsulfamoyl Chloride: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: 4-Methoxyphenylsulfamoyl  
chloride

Cat. No.: B8597030

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## Introduction

**4-Methoxyphenylsulfamoyl chloride**, a sulfamoyl chloride derivative of 4-methoxyaniline (p-anisidine), is a key intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a methoxy-substituted aromatic ring, makes it a versatile building block for introducing the 4-methoxyphenylsulfonamide moiety into target molecules. This technical guide provides a comprehensive review of the literature and history of **4-methoxyphenylsulfamoyl chloride**, including its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

## Historical Perspective

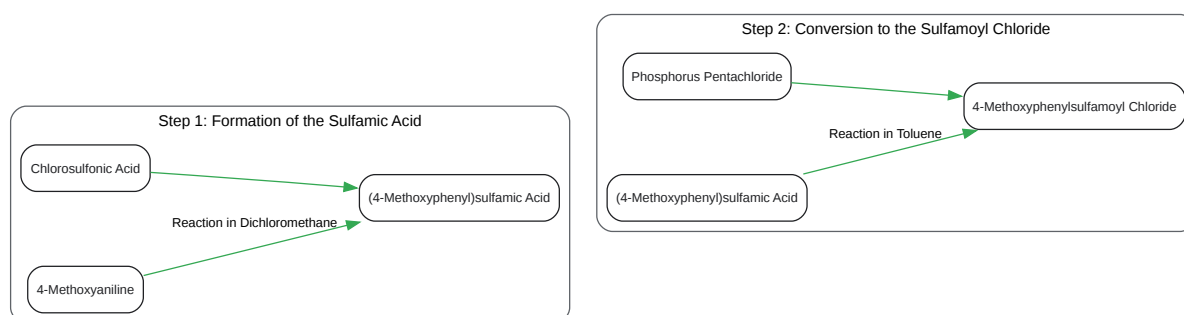
The development of sulfamoyl chlorides as a class of chemical reagents is intrinsically linked to the discovery and advancement of sulfonamide drugs. While a specific historical document detailing the first synthesis of **4-methoxyphenylsulfamoyl chloride** is not readily available in the reviewed literature, the general methods for the preparation of N-arylsulfamoyl chlorides have been established for many decades. The utility of these compounds as precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities, has driven the exploration of various substituted analogs, including the 4-methoxy derivative. General

reviews on the synthesis of sulfamoyl chlorides and sulfonamides provide a broader historical context for the development and application of this class of compounds[1][2].

## Synthesis of 4-Methoxyphenylsulfamoyl Chloride

The synthesis of **4-methoxyphenylsulfamoyl chloride** is typically achieved through a two-step process starting from the readily available 4-methoxyaniline (p-anisidine). The most reliable and detailed procedure is documented in Organic Syntheses, a highly reputable source for experimental organic chemistry protocols.

### Logical Workflow for Synthesis



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Caption: Synthetic pathway for **4-Methoxyphenylsulfamoyl Chloride**.

## Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.

### Step 1: Preparation of (4-Methoxyphenyl)sulfamic Acid

- A solution of 4-methoxyaniline (2.0 equivalents) in dichloromethane is prepared in a three-necked flask equipped with a thermometer, a stopcock connected to a Schlenk line, and a magnetic stir bar.
- The flask is cooled to 0 °C in an ice-water bath.
- A solution of chlorosulfonic acid (1.0 equivalent) in dichloromethane is added dropwise to the stirred solution of 4-methoxyaniline over 30 minutes, maintaining the temperature at 0 °C.
- The reaction mixture is stirred for an additional 30 minutes at 0 °C, followed by 1 hour at room temperature.
- The reaction mixture is diluted with diethyl ether, and the resulting solid is collected by filtration.
- The solid is washed sequentially with dichloromethane and acetone and then dried under high vacuum to yield (4-methoxyphenyl)sulfamic acid as a solid.

#### Step 2: Preparation of **4-Methoxyphenylsulfamoyl Chloride**

- A flask is charged with (4-methoxyphenyl)sulfamic acid (1.0 equivalent) and toluene.
- Phosphorus pentachloride (1.25 equivalents) is added in one portion.
- The flask is equipped with a reflux condenser, and the mixture is heated to 90 °C in an oil bath for 2.5 hours.
- After cooling to room temperature, the reaction mixture is filtered through a plug of cotton, and the filtrate is concentrated under reduced pressure.
- The resulting residue is triturated with petroleum ether, and the solid is collected by filtration and dried under high vacuum to afford **4-methoxyphenylsulfamoyl chloride**.

## Physicochemical Properties

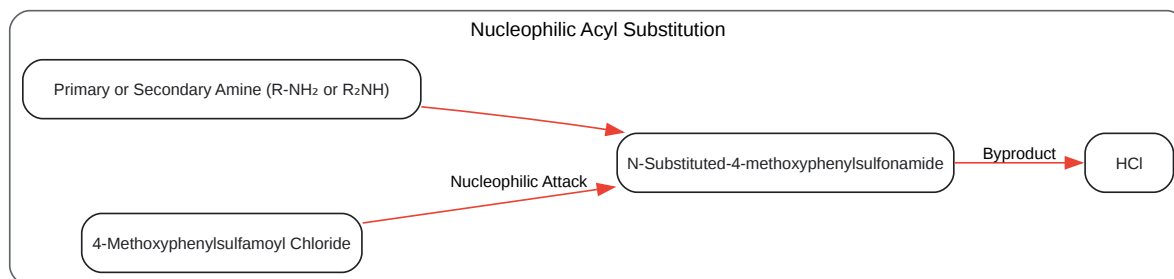
While a comprehensive set of quantitative data for **4-methoxyphenylsulfamoyl chloride** is not readily available in a single source, some properties can be inferred from related compounds and general chemical principles.

Property	Value	Source/Notes
Molecular Formula	C <sub>7</sub> H <sub>8</sub> ClNO <sub>3</sub> S	Calculated
Molecular Weight	221.66 g/mol	Calculated
Appearance	Expected to be a solid at room temperature	Based on the physical state of similar sulfamoyl chlorides.
Infrared (IR) Spectrum	No direct data found for this compound.	An IR spectrum for the related compound, 4-methoxybenzenesulfonyl chloride, is available and can provide some reference for the expected vibrational frequencies.[3]
NMR Spectrum ( <sup>1</sup> H, <sup>13</sup> C)	No direct data found in the searched literature.	Characterization data is often not reported in detail when the compound is used as an intermediate.
Mass Spectrum	No direct data found in the searched literature.	

## Reactivity and Applications

**4-Methoxyphenylsulfamoyl chloride** is a reactive intermediate primarily used in the synthesis of N-substituted 4-methoxyphenylsulfonamides. The sulfonyl chloride group is a good electrophile and readily reacts with nucleophiles such as primary and secondary amines.

## Signaling Pathway of Sulfonamide Synthesis



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Caption: General reaction scheme for sulfonamide synthesis.

This reactivity is fundamental to its application in medicinal chemistry and drug discovery. The resulting sulfonamide moiety is a common pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The 4-methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule through its electronic and steric effects.

## Conclusion

**4-Methoxyphenylsulfamoyl chloride** is a valuable, albeit not widely commercially available, synthetic intermediate. Its preparation from 4-methoxyaniline is well-documented, providing a clear pathway for its synthesis in a laboratory setting. While a comprehensive dataset of its physicochemical properties is not readily available in the public domain, its reactivity as a precursor to N-substituted sulfonamides is well-established. For researchers and professionals in drug development, understanding the synthesis and reactivity of this compound is crucial for the design and synthesis of novel molecules with potential therapeutic applications. Further research to fully characterize this compound and explore its applications would be a valuable contribution to the field of medicinal chemistry.

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